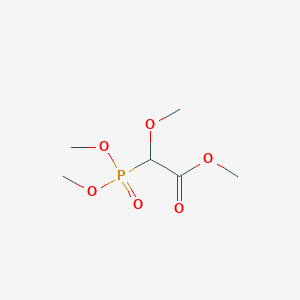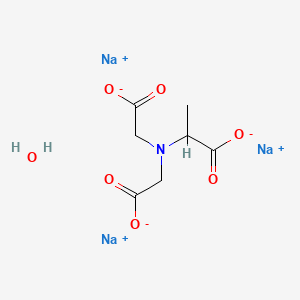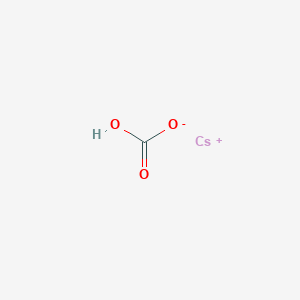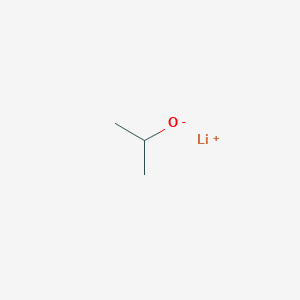
potassium;2-cyanoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “potassium;2-cyanoacetate” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, and applications to fully appreciate its significance in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;2-cyanoacetate involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [specific process], requiring [specific temperature and pressure].
Step 3: Final product formation by [specific reaction], often involving [specific catalysts] and [specific solvents].
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-scale reactors: Utilizing reactors that can handle large volumes of reactants.
Continuous flow processes: Ensuring a steady production rate and consistent quality.
Purification techniques: Employing methods such as distillation, crystallization, and chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
potassium;2-cyanoacetate undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form [specific products].
Reduction: Involving reducing agents to yield [specific products].
Substitution: Undergoing substitution reactions with [specific reagents] to produce [specific products].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include [specific agents], typically under [specific conditions].
Reduction: Reducing agents such as [specific agents] are used under [specific conditions].
Substitution: Reagents like [specific reagents] are employed, often requiring [specific catalysts] and [specific solvents].
Major Products
The major products formed from these reactions include [specific products], which are significant for [specific applications].
Aplicaciones Científicas De Investigación
potassium;2-cyanoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and studies to understand [specific biological processes].
Medicine: Investigated for its potential therapeutic effects in treating [specific conditions].
Industry: Utilized in the production of [specific industrial products], contributing to [specific industrial processes].
Mecanismo De Acción
The mechanism by which potassium;2-cyanoacetate exerts its effects involves:
Molecular Targets: Interacting with specific molecular targets such as [specific proteins or enzymes].
Pathways: Modulating pathways like [specific pathways], leading to [specific effects].
Binding Sites: Binding to [specific sites] on target molecules, resulting in [specific outcomes].
Propiedades
IUPAC Name |
potassium;2-cyanoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2.K/c4-2-1-3(5)6;/h1H2,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVISUNMHKSREJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C#N)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2KNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![sodium;8-[(2-hydroxybenzoyl)amino]octanoate](/img/structure/B7948709.png)
![7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B7948716.png)







